molecular formula C16H15N3O B6418355 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide CAS No. 891447-74-8

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide

Cat. No.: B6418355
CAS No.: 891447-74-8
M. Wt: 265.31 g/mol
InChI Key: ZCZLSMBWGDRRNY-UHFFFAOYSA-N
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Description

“2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Advantages and Limitations for Lab Experiments

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize in the laboratory. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide has a wide range of potential future directions. One potential future direction is to investigate its use as an anti-inflammatory agent. Additionally, this compound could be studied for its potential use as an anti-cancer agent. This compound could also be studied for its potential use as a substrate for enzymes and as a ligand for proteins. Finally, this compound could be studied for its potential use as a building block for organic compounds.

Synthesis Methods

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide can be synthesized from 1-benzyl-1H-1,3-benzodiazole and acetic acid by a two-step reaction. The first step involves the formation of the 1-benzyl-1H-1,3-benzodiazole-2-carboxylic acid from the 1-benzyl-1H-1,3-benzodiazole and acetic acid. This is done by reacting the 1-benzyl-1H-1,3-benzodiazole with acetic acid in the presence of a strong acid catalyst. The second step involves the formation of the this compound from the 1-benzyl-1H-1,3-benzodiazole-2-carboxylic acid. This is done by reacting the 1-benzyl-1H-1,3-benzodiazole-2-carboxylic acid with a base, such as sodium hydroxide, to form the this compound.

Scientific Research Applications

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)acetamide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and chemical synthesis. In medicine, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its potential anti-cancer properties. In biochemistry, this compound has been studied for its ability to act as a substrate for enzymes, as well as for its potential to act as a ligand for proteins. In chemical synthesis, this compound has been studied for its potential use as a building block for organic compounds.

Properties

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-15(20)11-19-14-9-5-4-8-13(14)18-16(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZLSMBWGDRRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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